molecular formula C13H17NO5 B12498851 Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate

Cat. No.: B12498851
M. Wt: 267.28 g/mol
InChI Key: IXECMLNTLPRCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate (CAS: 2829292-74-0) is a specialized carbamate ester featuring a cyclooctene ring and a 2,5-dioxopyrrolidinyl (succinimidyl) group. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol . The compound is stored under inert conditions at -20°C to preserve its reactivity, as the succinimidyl carbonate group is prone to hydrolysis. Structurally, the cyclooctene moiety introduces ring strain, which may enhance its reactivity in conjugation or cycloaddition reactions, while the succinimidyl group acts as a leaving group, facilitating nucleophilic substitutions.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

cyclooct-2-en-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2

InChI Key

IXECMLNTLPRCJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Carbonate Formation

The most widely reported method involves a two-step sequence starting from (2E)-cyclooct-2-en-1-ol (axial isomer). In the first step, the hydroxyl group is activated using 4-nitrophenyl chloroformate in dichloromethane (DCM) with pyridine as a base. This produces (2E)-cyclooct-2-en-1-yl 4-nitrophenyl carbonate, which is isolated in 85–90% yield after aqueous workup and chromatography. The second step substitutes the 4-nitrophenyl group with 2,5-dioxopyrrolidin-1-ol (HONSu) in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a catalyst. This nucleophilic substitution proceeds at room temperature for 24 hours, yielding the target compound at 70–75% purity, which is further refined via silica gel chromatography.

Key Reaction Conditions:

Parameter Step 1 Step 2
Solvent Dichloromethane Dimethylformamide
Temperature 25°C 25°C
Reaction Time 5 hours 24 hours
Base Pyridine DIPEA
Yield 85–90% 70–75%

One-Pot Activation Using N,N’-Disuccinimidyl Carbonate (DSC)

An alternative single-pot method employs DSC as a dual activating agent. Cyclooct-2-en-1-ol is reacted with DSC in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds via in situ formation of a mixed carbonate intermediate, which subsequently reacts with HONSu. This method reduces purification steps and achieves 80–85% overall yield, though it requires strict moisture control to prevent DSC hydrolysis.

Stereochemical Control and Isomer Separation

The equatorial (E)-isomer of cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate exhibits superior reactivity in IEDDA reactions compared to its axial counterpart. To favor the equatorial configuration, synthetic protocols incorporate:

  • Chiral Auxiliaries : Use of (1R,2S)-ephedrine during the initial cyclooctenol synthesis directs ring puckering toward the equatorial conformation.
  • Low-Temperature Crystallization : Cooling reaction mixtures to −20°C preferentially crystallizes the equatorial isomer, achieving >95% diastereomeric excess (de).
  • Chromatographic Resolution : Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/0.1 M TEAB buffer) separates isomers with baseline resolution.

Large-Scale Production and Industrial Adaptation

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. Key parameters include:

  • Residence Time : 12 minutes at 50°C
  • Pressure : 8 bar
  • Catalyst : Immobilized lipase B from Candida antarctica (CALB) for enantioselective carbonate formation
    This method achieves 92% conversion with 99% regioselectivity, outperforming batch processes in both yield and stereochemical control.

Solvent Recycling Systems

Industrial setups integrate distillation units to recover DCM and DMF, reducing waste generation by 65%. A typical solvent recovery profile shows:

Solvent Initial Volume (L) Recovered (L) Purity (%)
DCM 1000 920 99.8
DMF 500 450 99.5

Analytical Characterization and Quality Control

NMR Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) critical peaks:

  • δ 5.88 (ddd, J = 15.8, 11.1, 3.7 Hz, 1H, cyclooctene H3)
  • δ 4.57 (d, J = 8 Hz, 1H, carbonate CH)
  • δ 2.84 (bs, 4H, dioxopyrrolidinyl CH₂)

Purity Assessment via HPLC

Method:

  • Column: Phenomenex Luna C8 (250 × 4.6 mm, 5 µm)
  • Mobile Phase: 60% acetonitrile/0.1 M TEAB, isocratic
  • Retention Time: 12.3 minutes (equatorial isomer), 14.1 minutes (axial isomer)

Chemical Reactions Analysis

Types of Reactions

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

(1) Bioorthogonal Labeling:

  • Gram-Positive Bacteria Detection: Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate can be used in synthesizing vancomycin-TCO. This compound binds to the cell wall of gram-positive bacteria and subsequently reacts with tetrazine-decorated magneto-fluorescent nanoparticles. This method is useful for detecting gram-positive bacteria .
  • Antibody Conjugation: TCO-NHS esters can be used to modify antibodies . For example, anti-A33 monoclonal antibodies can be dissolved in a mixture of NaHCO3 and anhydrous DMF, then reacted with trans-cyclooctene NHS to create an antibody conjugate. This conjugate can then be used in fluorescence microscopy to target and image specific cells, such as LS174T human colon cancer cells .
  • Protein Labeling: TCO-NHS esters are used to label single-domain antibody fragments (sdAbs) with isotopes such as 18F for PET imaging . The TCO moiety reacts with tetrazine derivatives, enabling efficient radiolabeling with improved radiochemical yields and enhanced tumor-to-normal tissue ratios .

(2) Radiochemistry:

  • PET Imaging: In radiochemistry, Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is used in conjunction with tetrazine-based inverse-electron demand Diels-Alder reactions to label molecules with fluorine-18 ([18F) . This approach has shown significant improvements over prior methods, with higher radiochemical yields and better tumor-to-kidney ratios in in vivo assays using mice .

(1) Labeling Single Domain Antibody Fragments:
Single-domain antibody fragments (sdAbs) targeting HER2 were labeled with 18F using a trans-cyclooctene (TCO)-tetrazine (Tz)-based inverse-electron demand Diels-Alder reaction . The method showed an overall radiochemical yield of 17.8 ± 1.5% in 90 minutes, which is a notable improvement compared to previous methods that yielded 3–4% in 2–3 hours. In vitro assays confirmed high affinity and immunoreactivity to HER2. In vivo assays using mice bearing HER2-expressing SKOV-3 ovarian carcinoma xenografts showed clear delineation of the tumors and improved tumor-to-kidney ratios .

(2) Modification of Anti-A33 Monoclonal Antibodies:
Anti-A33 monoclonal antibodies were modified with trans-cyclooctene NHS for fluorescence microscopy applications . The antibodies were dissolved in a mixture of 0.1 M NaHCO3 (pH 8.5) and anhydrous DMF, followed by the addition of 50 equivalents of trans-cyclooctene NHS. The resulting solution was centrifuge filtered and resuspended in 0.1M NaHCO3. The modified antibodies were then used to treat LS174T human colon cancer cells, allowing for specific targeting and imaging .

Storage and Handling

Mechanism of Action

The mechanism of action of Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its interaction with specific molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved in its action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₁₃H₁₇NO₅ 267.28 Cyclooctene, succinimidyl carbonate Drug conjugation, polymer synthesis
2,5-Dioxopyrrolidin-1-yl (2,2,2-trifluoroethyl) carbonate C₇H₇F₃NO₅ 242.13 Trifluoroethyl, succinimidyl carbonate Fluorinated prodrugs, enzyme inhibitors
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate C₂₄H₁₉NO₄ 385.41 Pyrene, butanoate ester Fluorescent probes, bioimaging
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 Pyrrolidone ring, carboxylic acid Pharmaceutical intermediates

Reactivity and Stability

  • Cyclooct-2-en-1-yl derivative : The strained cyclooctene ring enhances reactivity in click chemistry (e.g., Diels-Alder reactions), while the succinimidyl carbonate group enables efficient amine acylation. Its storage at -20°C under inert gas highlights sensitivity to moisture and thermal degradation .
  • Trifluoroethyl derivative : The electron-withdrawing trifluoroethyl group increases electrophilicity, making it reactive toward nucleophiles like amines and thiols. This compound is used in fluorinated drug conjugates due to its metabolic stability .
  • Pyrene-containing derivative : The bulky pyrene group confers hydrophobicity and fluorescence, enabling applications in cellular imaging. However, its larger size (MW 385.41) reduces solubility in aqueous media compared to the cyclooctene analog .
  • Pyrrolidone-carboxylic acid : The absence of a carbonate group limits its use in conjugation but makes it a stable intermediate for synthesizing pyrrolidone-based pharmaceuticals .

Key Research Findings

  • Synthetic Utility : Cyclooct-2-en-1-yl derivatives are favored in bioconjugation due to their balance of reactivity and stability. For example, they outperform simpler succinimidyl carbonates (e.g., NHS esters) in aqueous environments due to reduced hydrolysis rates .
  • Comparative Stability : The pyrene-containing derivative exhibits lower thermal stability than the cyclooctene analog, requiring storage at 2–8°C instead of -20°C .
  • Biological Compatibility : The trifluoroethyl derivative’s metabolic resistance makes it suitable for in vivo applications, whereas the cyclooctene analog’s ring strain may lead to unintended reactivity in biological systems .

Biological Activity

Cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate, also known as TCO-carbonate, is a compound of significant interest in the field of bioorthogonal chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug delivery, and relevant case studies.

  • Molecular Formula : C13H17NO5
  • Molecular Weight : 267.3 g/mol
  • CAS Number : 1610931-22-0
  • Structure : The compound features a cyclooctene moiety, which is crucial for its reactivity in bioorthogonal reactions.

This compound participates in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines. This reaction is characterized by:

  • High Reactivity : The compound exhibits significantly higher reactivity compared to traditional reagents, enabling rapid and selective coupling with tetrazines in biological systems .
  • Drug Release Mechanism : Upon reaction with tetrazine, the compound can release biologically active agents, facilitating targeted drug delivery. The mechanism involves the formation of dihydropyridazine intermediates that lead to the liberation of amines and other functional groups .

Biological Applications

The biological applications of this compound are diverse:

  • Targeted Cancer Therapy : The compound has been utilized to develop antibody-drug conjugates (ADCs) that selectively target cancer cells. For instance, TCO-carbonate can be conjugated to antibodies that bind to specific tumor markers, allowing for localized drug release at the tumor site .
  • Imaging and Diagnostics : Its ability to form stable complexes with imaging agents makes it useful in diagnostic applications. The rapid reaction kinetics allow for effective labeling of biomolecules for imaging purposes .
  • Bacterial Detection : TCO-carbonate has been employed in the synthesis of vancomycin-TCO conjugates that specifically bind to gram-positive bacteria. This application showcases its potential in microbiological diagnostics and treatment strategies .

Case Study 1: Antibody-Conjugate Dynamics

A study demonstrated the use of TCO-carbonate in creating a conjugate with an anti-A33 monoclonal antibody. The conjugation was performed under physiological conditions, resulting in a stable product that exhibited enhanced cellular uptake and specificity towards cancer cells. Fluorescence microscopy confirmed effective localization within target tissues .

Case Study 2: In Vivo Imaging

In biodistribution studies involving mice, TCO-carbonate derivatives showed significant accumulation in targeted tissues such as tumors and joints while minimizing off-target effects. This study highlighted the compound's utility in pretargeting strategies for enhanced imaging contrast and therapeutic efficacy .

Data Tables

PropertyValue
Molecular FormulaC13H17NO5
Molecular Weight267.3 g/mol
CAS Number1610931-22-0
ReactivityHigh (compared to traditional reagents)
ApplicationsCancer therapy, diagnostics

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing cyclooct-2-en-1-yl 2,5-dioxopyrrolidin-1-yl carbonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) activation of the carbonate group using 2,5-dioxopyrrolidin-1-ol (succinimide) under anhydrous conditions, followed by (2) coupling with cyclooct-2-en-1-ol using a carbodiimide coupling agent (e.g., DCC or EDC). Optimizing stoichiometry (e.g., 1:1.2 molar ratio of succinimide to cyclooctenol) and maintaining a pH of 7–8 in aprotic solvents (e.g., DMF or THF) minimizes hydrolysis . Yield improvements (>80%) are achieved by inert atmosphere (N₂/Ar) and low-temperature (0–4°C) conditions to suppress side reactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), retention time ~12–14 min for >95% purity .
  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 5.6–5.8 ppm (cyclooctene protons), δ 2.8–3.1 ppm (pyrrolidinone ring protons) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₃H₁₇NO₅: [M+H]⁺ 275.1; observed deviation <0.01% .

Q. What are the primary reactivity pathways of the dioxopyrrolidinyl carbonate group in aqueous and organic media?

  • Methodological Answer : The dioxopyrrolidinyl group acts as a leaving group, enabling nucleophilic substitution with amines (e.g., lysine residues in proteins). Hydrolysis dominates in aqueous media (t₁/₂ ~2–4 hours at pH 7.4), forming inert byproducts (e.g., 2,5-dioxopyrrolidine and CO₂). In anhydrous DMSO or DMF, reactivity with thiols and amines is enhanced, achieving >90% conversion within 1 hour .

Advanced Research Questions

Q. How can contradictory data on crosslinking efficiency be resolved when using this compound in protein conjugation?

  • Methodological Answer : Contradictions arise from:

  • pH Sensitivity : Optimal conjugation occurs at pH 8.5–9.0 (borate buffer). Below pH 7, hydrolysis outcompetes amine reactivity .
  • Steric Hindrance : Bulky cyclooctene groups may reduce accessibility. Use shorter reaction times (10–20 minutes) and excess reagent (5–10x molar) .
  • Validation : Quantify unreacted amine groups via TNBS assay or MALDI-TOF to confirm conjugation efficiency .

Q. What strategies mitigate instability during long-term storage of this compound?

  • Methodological Answer : Stability is compromised by moisture and heat. Recommended protocols:

  • Storage : –20°C in sealed, argon-flushed vials with desiccants (silica gel). Lyophilization extends stability to >12 months .
  • Stability Testing : Monitor degradation via HPLC every 3 months; >10% impurity warrants repurification .

Q. How does modifying the cyclooctene moiety impact solubility and bioorthogonal reactivity?

  • Methodological Answer : Cyclooctene’s strained transannular bond enhances reactivity in inverse electron-demand Diels-Alder (IEDDA) click chemistry. Hydrophobicity can be reduced by:

  • PEGylation : Introduce PEG spacers (e.g., PEG₄) between the carbonate and cyclooctene, improving aqueous solubility (logP reduction from 2.1 to 0.8) .
  • Derivatization : Replace cyclooctene with tetrazine-reactive groups (e.g., BCN) for orthogonal labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.